molecular formula C7H5N3O3 B1436745 4-Nitro-1H-indazol-6-ol CAS No. 885518-83-2

4-Nitro-1H-indazol-6-ol

Cat. No. B1436745
CAS RN: 885518-83-2
M. Wt: 179.13 g/mol
InChI Key: BJMMZNBQVYKORW-UHFFFAOYSA-N
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Description

4-Nitro-1H-indazol-6-ol is a chemical compound with the molecular formula C7H5N3O3 . It is a derivative of indazole, a heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of 1H-indazoles, including this compound, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of this compound consists of seven carbon atoms, five hydrogen atoms, three nitrogen atoms, and two oxygen atoms . The InChI code for this compound is 1S/C7H5N3O3/c11-4-1-6-5(3-8-9-6)7(2-4)10(12)13/h1-3,11H,(H,8,9) .


Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 179.13 .

Scientific Research Applications

Chemical Synthesis and Reactivity

4-Nitro-1H-indazol-6-ol and its derivatives have been studied for their unique reactivity and potential in chemical synthesis. For instance, the regiospecific replacement of the nitro group in certain indazole compounds, including those related to this compound, has been observed, demonstrating specific chemical behaviors useful in organic synthesis (Starosotnikov et al., 2004).

Biological Importance and Potential Therapeutic Applications

Indazole derivatives, including this compound related compounds, have been synthesized and evaluated for their biological activities. For example, certain derivatives have been studied for their antibacterial, antifungal, and antitubercular properties, indicating potential therapeutic applications (Samadhiya et al., 2012).

Chemical Properties and Synthesis Techniques

Indazoles, including those related to this compound, are significant in various chemical and medicinal applications. Studies have focused on exploring diverse chemistries, such as the Davis-Beirut reaction, for synthesizing indazole derivatives, highlighting their versatility in chemical synthesis (Zhu et al., 2019).

Corrosion Inhibition Properties

Heterocyclic diazoles, including indazoles, have been examined as potential corrosion inhibitors. Their effectiveness in reducing the corrosion of metals in acidic environments has been demonstrated, suggesting their potential industrial applications (Babić-Samardžija et al., 2005).

Color Properties and Dye Applications

Research on derivatives of this compound has explored their potential as green dyes, with studies on their color properties and applications in dyes and pigments (Pordel et al., 2014).

Safety and Hazards

The safety data sheet for 4-Nitro-1H-indazol-6-ol indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

The future directions for the research on 4-Nitro-1H-indazol-6-ol and similar compounds involve further exploration of their synthesis methods and potential medicinal applications . The new mechanism proposed for the synthesis of 1H-indazole is suitable for similar cyclization, and a new reaction is predicted .

Biochemical Analysis

Biochemical Properties

4-Nitro-1H-indazol-6-ol plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been found to interact with enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in the metabolism of tryptophan. The interaction between this compound and IDO1 results in the inhibition of the enzyme’s activity, leading to alterations in tryptophan metabolism. Additionally, this compound has been shown to interact with various proteins and other biomolecules, influencing their function and activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce cell cycle arrest in cancer cells, leading to the inhibition of cell proliferation. This compound also affects gene expression by altering the transcriptional activity of specific genes involved in cell growth and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and proteins. By binding to the active sites of enzymes like IDO1, this compound inhibits their activity, leading to downstream effects on metabolic pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and alterations in metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have therapeutic effects, such as the inhibition of tumor growth in cancer models. At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dose optimization in therapeutic applications .

properties

IUPAC Name

4-nitro-1H-indazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-4-1-6-5(3-8-9-6)7(2-4)10(12)13/h1-3,11H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMMZNBQVYKORW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646156
Record name 4-Nitro-1,2-dihydro-6H-indazol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885518-83-2
Record name 4-Nitro-1,2-dihydro-6H-indazol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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